

Potential Biological Activity of Cyclotetradecane-1,2-dione: A Technical Guide

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Compound of Interest

Compound Name: Cyclotetradecane-1,2-dione

Cat. No.: B15482710

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available information on the potential biological activity of **Cyclotetradecane-1,2-dione**. It is important to note that direct experimental data on the biological effects of this specific compound is limited. The information presented herein is based on its known properties, its presence in natural sources, and extrapolations from studies on structurally related molecules.

Introduction

Cyclotetradecane-1,2-dione is a cyclic organic compound with the molecular formula $C_{14}H_{24}O_2$.^[1] It belongs to the class of cyclic ketones, specifically an alpha-dione, characterized by two adjacent carbonyl groups within a fourteen-membered ring structure. While research on many macrocyclic compounds has revealed a wide range of biological activities, **Cyclotetradecane-1,2-dione** remains a largely unexplored molecule.^[2] Its documented natural occurrence is in *Thymus vulgaris* (common thyme), a plant well-known for the antimicrobial and anti-inflammatory properties of its essential oils.^{[1][3][4]} However, the biological activity of thyme oil is primarily attributed to major components like thymol and carvacrol, and the specific contribution of **Cyclotetradecane-1,2-dione**, if any, has not been elucidated.^{[3][4]}

This guide aims to provide a comprehensive overview of the potential biological activities of **Cyclotetradecane-1,2-dione** by examining data from related compounds and proposing hypothetical mechanisms and experimental approaches.

Physicochemical Properties

A summary of the computed physicochemical properties of **Cyclotetradecane-1,2-dione** is provided in Table 1. These properties are crucial for predicting its pharmacokinetic behavior, such as absorption and distribution.

Property	Value	Source
Molecular Formula	C14H24O2	PubChem[1]
Molecular Weight	224.34 g/mol	PubChem[1]
XLogP3	4.3	PubChem[1]
Topological Polar Surface Area	34.1 Å ²	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

Potential Biological Activity: A Bioisosteric Hypothesis

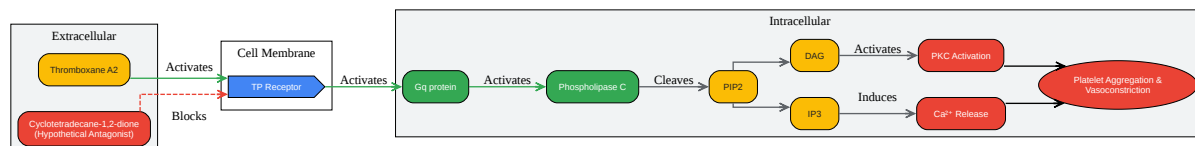
Direct experimental evidence for the biological activity of **Cyclotetradecane-1,2-dione** is currently unavailable in the public domain. However, research on smaller cyclic 1,2-diones offers a compelling hypothesis for its potential therapeutic relevance. A study on cyclopentane-1,2-dione revealed its utility as a bioisostere for the carboxylic acid functional group in a potent thromboxane A2 (TP) receptor antagonist.[5]

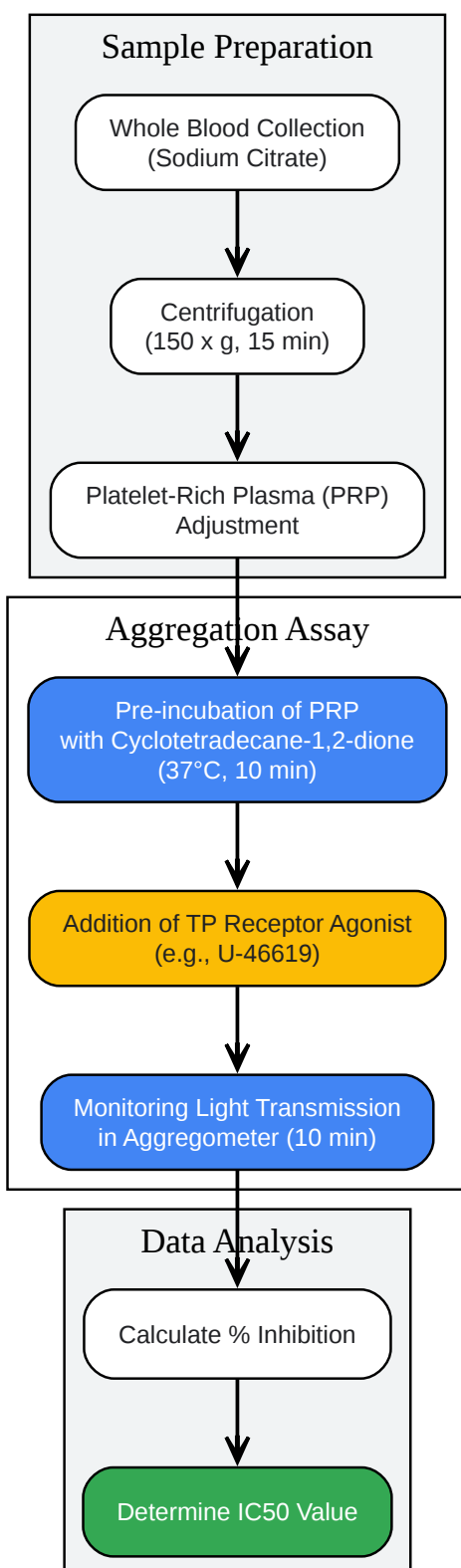
This suggests that the 1,2-dione moiety within a cyclic framework can mimic the hydrogen bonding and electrostatic interactions of a carboxylic acid, a common functional group in many biologically active molecules. Therefore, it is plausible that **Cyclotetradecane-1,2-dione** could act as an antagonist for receptors that typically bind to endogenous carboxylic acid-containing ligands.

Proposed Signaling Pathway: Thromboxane A2 Receptor Antagonism

Based on the bioisosteric relationship identified with cyclopentane-1,2-dione, a hypothetical mechanism of action for **Cyclotetradecane-1,2-dione** could be the antagonism of the Thromboxane A2 (TXA2) receptor. TXA2 is a potent mediator of platelet aggregation and vasoconstriction. Its receptor (TP receptor) is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to physiological responses such as thrombosis and inflammation. Antagonism of this receptor is a therapeutic strategy for cardiovascular diseases.

The proposed signaling pathway is illustrated in the following diagram:





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